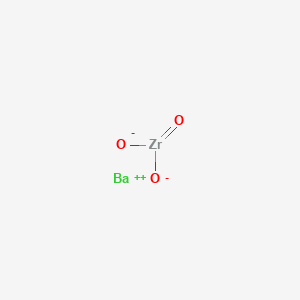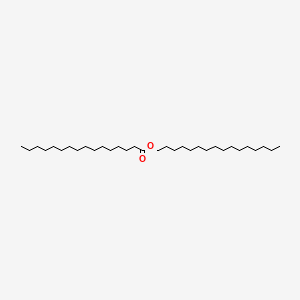
Titanium(II) oxide
Vue d'ensemble
Description
Titanium(II) oxide (TiO) is an inorganic chemical compound of titanium and oxygen . It can be prepared from titanium dioxide and titanium metal at 1500 °C . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3 and this is caused by vacancies of either Ti or O in the defect rock salt structure .
Synthesis Analysis
Titanium dioxide nanotubes (TiO2 NTs) are one of the most valued inventions in the field of nanotechnology . They were discovered in 1996, and have since been used in several fields including photocatalytic degradation of pollutants, hydrogen production, and dye-sensitized solar cells . A straightforward hydrothermal method has been employed to synthesize various TiO2 nanostructures, including titanium nanoparticles (TNPs), titanium nanorods (TNRs), and titanium nanotubes (TNTs) .Molecular Structure Analysis
The molecular structure features a Ti II metal center in an octahedral coordination geometry, equatorially coordinated by two bidentate molecules of tmeda and axially coordinated by two chlorido ligands .Chemical Reactions Analysis
Titanium dioxide (TiO2) under ultraviolet light has long motivated the search for doping strategies capable of extending its photoactivity to the visible part of the spectrum . One approach is high-pressure and high-temperature hydrogenation, which results in reduced ‘black TiO2’ nanoparticles with a crystalline core and a disordered shell that absorbs visible light .Physical And Chemical Properties Analysis
Titanium Oxide is a naturally occurring oxide of titanium. It is noted for its remarkable stability, strong refractive properties, and resistance to chemical attack . Its most commonly encountered form, known as rutile, is a bright white substance, insoluble in water, and has a crystalline structure .Applications De Recherche Scientifique
1. Nanostructured TiO2 Materials
Titanium dioxide (TiO2) is associated with a wide range of chemical engineering processes due to its chemical stability and non-toxic nature. It's used in nanoscale research linking established fundamentals with practical applications. Critical issues and challenges in further development of TiO2 for nanotechnology are also addressed (Zeng, 2011).
2. Surface Science of TiO2
TiO2 is crucial in the surface science of metal oxides and is involved in a variety of technical fields. Its bulk structure, defects, and surface properties are significant for applications in photocatalysis, solar cells, and lithium-ion batteries. Different surface preparation methods impact its geometries and morphology (Diebold, 2003).
3. TiO2 Nanomaterials from Titanium Glycolate
TiO2 nanomaterials, nanocomposites, and nanoderivatives from titanium glycolate precursor show promise in energy and environmental applications. These include dye-sensitized solar cells, lithium-ion batteries, photocatalytic hydrogen evolution, and pollutant removal (Wei et al., 2018).
4. Tailored TiO2 Crystals
TiO2's wide range of applications from conventional areas to functional areas like photocatalysis and dye-sensitized solar cells highlight its importance. The focus is on TiO2 crystals with controllable phase, size, shape, defect, and heteroatom for energy, environment, and health applications (Liu et al., 2014).
5. TiO2 in Medicine
TiO2 nanoparticles have potential in novel medical therapies, especially in photodynamic therapy (PDT) for treating maladies like cancer. These nanoparticles can be used as photosensitizers in PDT and in photodynamic inactivation of antibiotic-resistant bacteria (Ziental et al., 2020).
6. Highly Reactive TiO2 Composites
Engineering the surface structure of TiO2, especially morphological control of {001} facets, enhances its photocatalytic and photovoltaic efficiency. These facets play a crucial role in environmental remediation and renewable energy technologies (Ong et al., 2014).
7. Defective TiO2 with Oxygen Vacancies
Oxygen vacancies in TiO2 significantly affect its photocatalytic performance. Understanding the synthesis and properties of defective TiO2 with oxygen vacancies is vital for enhancing its photocatalytic applications (Pan et al., 2013).
8. Surface Spectroscopic Characterization
The surface spectroscopic characterization of TiO2, especially in biomaterials, shows its suitability for dental and orthopedic applications. The surface properties of TiO2 implants play a significant role in their tissue compatibility (Lausmaa et al., 1990).
9. TiO2 in Biomaterials
TiO2's interactions with biological materials, like phosphatidyl serine-containing liposomes, are critical in biomedical applications, including implants and biosensor technologies. These interactions help in creating biointeractive interfaces on titanium oxide surfaces (Rossetti et al., 2005).
10. TiO2 in Nanotube Applications
Titanium oxide nanotubes, especially Ag-coated, show potential in nasal applications due to their antibacterial activity and biocompatibility. These applications include nasal septal perforation repairment and nasal reconstruction (Lan et al., 2014).
Mécanisme D'action
Target of Action
Titanium(II) oxide, also known as titanium monoxide, is an inorganic compound of titanium and oxygen . It primarily targets chemical reactions that involve electron transfer . The compound’s primary role is to act as a catalyst in these reactions .
Mode of Action
Titanium(II) oxide interacts with its targets through electron transfer processes . It can be prepared from titanium dioxide and titanium metal at 1500 °C . It is non-stoichiometric in a range TiO 0.7 to TiO 1.3, which is caused by vacancies of either Ti or O in the defect rock salt structure . In pure TiO, 15% of both Ti and O sites are vacant , as the vacancies allow metal-metal bonding between adjacent Ti centers .
Biochemical Pathways
Titanium(II) oxide affects the photocatalytic degradation of organic molecules and water splitting for hydrogen generation . It has a significant impact on the oxidation-reduction reactions that occur in these pathways .
Result of Action
The result of Titanium(II) oxide’s action is the generation of reactive oxygen species (ROS) . These ROS can induce cell death, which has found application in the photodynamic therapy (PDT) for the treatment of a wide range of maladies, from psoriasis to cancer .
Action Environment
The action, efficacy, and stability of Titanium(II) oxide are influenced by environmental factors such as light and temperature . For instance, acid solutions of TiO are stable for a short time then decompose to give hydrogen . Moreover, gas-phase TiO shows strong bands in the optical spectra of cool (M-type) stars .
Safety and Hazards
Titanium dioxide is produced in two main forms. The primary form, comprising over 98 percent of total production, is pigment grade titanium dioxide . The FDA has issued guidance clarifying the safe use of titanium dioxide pigment as a food colorant and has stated that titanium dioxide may be safely used in cosmetics, including those intended for use around the eye .
Orientations Futures
The excellent photocatalytic properties of titanium oxide (TiO2) under ultraviolet light have long motivated the search for doping strategies capable of extending its photoactivity to the visible part of the spectrum . One approach is high-pressure and high-temperature hydrogenation, which results in reduced ‘black TiO2’ nanoparticles with a crystalline core and a disordered shell that absorbs visible light .
Propriétés
IUPAC Name |
oxotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDPMRJRNCKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiO, OTi | |
| Record name | Titanium(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065253 | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.866 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(II) oxide | |
CAS RN |
12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti3O5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium monoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (Ti2O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium oxide (TiO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium oxide (TiO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



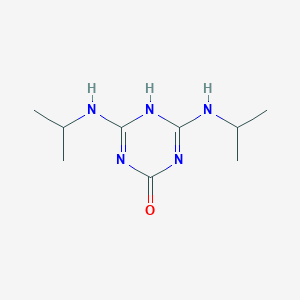

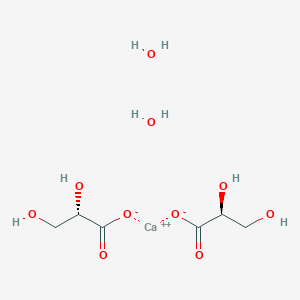
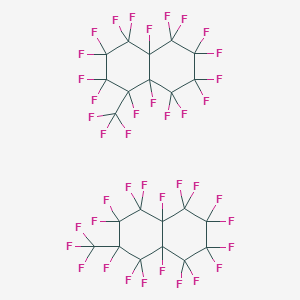
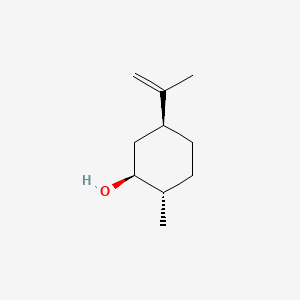
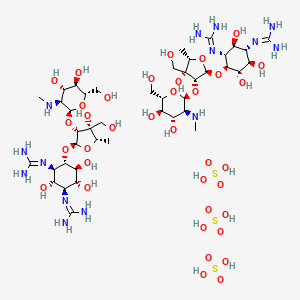
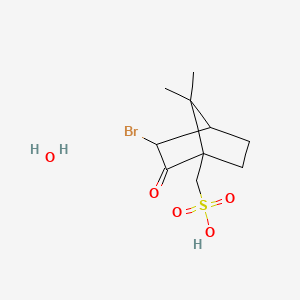

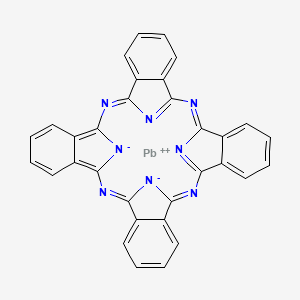
![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)

